molecular formula C11H9BrO3 B599008 Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate CAS No. 104093-34-7

Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Cat. No.: B599008
CAS No.: 104093-34-7
M. Wt: 269.094
InChI Key: OEKODHJXUIKZME-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of butenoic acid, featuring a bromophenyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate typically involves the esterification of 3-butenoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the bromination and esterification reactions, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-butenoic acid methyl ester: Similar structure but lacks the phenyl group.

    Methyl 4-bromo-3-butenoate: Another brominated ester with a different substitution pattern.

Uniqueness

Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is unique due to the presence of both the bromophenyl and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications .

Properties

CAS No.

104093-34-7

Molecular Formula

C11H9BrO3

Molecular Weight

269.094

IUPAC Name

methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3

InChI Key

OEKODHJXUIKZME-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)C=CC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(4-bromo-phenyl)-2-oxo-3-butenoic acid potassium salt (48.0 g, 164.0 mmol) prepared in Step 1 and methyl iodide (20.0 mL, 327.0 mmol) in N,N-dimethylformamide (250.0 mL) was stirred at 75° C. for 4 hours and then distilled water was added thereto. The reaction mixture was extracted with ethyl acetate. The extract was washed with a sodium hydrogen carbonate solution and brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/5) to give 13.5 g of the titled compound as a pale yellow solid.
Name
4-(4-bromo-phenyl)-2-oxo-3-butenoic acid potassium salt
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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